molecular formula C11H12Cl2N4OS B12012346 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride CAS No. 656250-15-6

2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride

Cat. No.: B12012346
CAS No.: 656250-15-6
M. Wt: 319.2 g/mol
InChI Key: HMHFXUUDYPSFQI-UHFFFAOYSA-N
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Description

2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The resulting compound is further reacted with an acyl chloride to form the acetamide group.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could potentially target the triazole ring or the acetamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

Industry

    Agriculture: Possible use as a pesticide or fungicide.

    Polymer Chemistry: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal activity.

    Itraconazole: Used as an antifungal agent.

    Voriconazole: Known for its broad-spectrum antifungal properties.

Uniqueness

2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride may offer unique properties such as enhanced stability, specific biological activity, or improved pharmacokinetic profile compared to other triazole derivatives. Its unique structure could also lead to novel applications in various fields.

Properties

CAS No.

656250-15-6

Molecular Formula

C11H12Cl2N4OS

Molecular Weight

319.2 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride

InChI

InChI=1S/C11H11ClN4OS.ClH/c1-7-8(12)3-2-4-9(7)15-10(17)5-18-11-13-6-14-16-11;/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16);1H

InChI Key

HMHFXUUDYPSFQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NN2.Cl

Origin of Product

United States

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